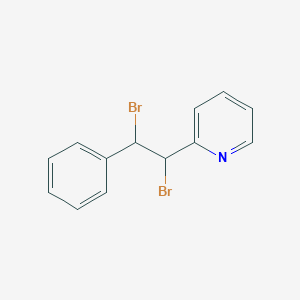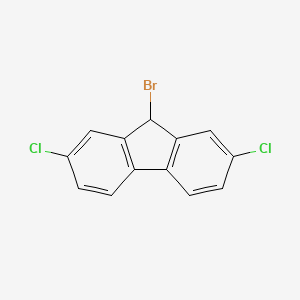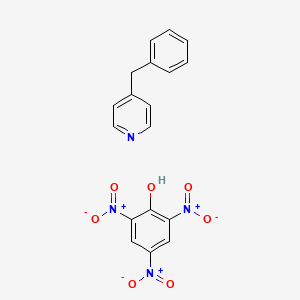![molecular formula C9H12AsNO4 B14728156 [4-(Acetamidomethyl)phenyl]arsonic acid CAS No. 5425-64-9](/img/structure/B14728156.png)
[4-(Acetamidomethyl)phenyl]arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Acetamidomethyl)phenyl]arsonic acid: is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetamidomethyl)phenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Acetamidomethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Acetamidomethyl)phenyl]arsonic acid is used as a precursor for the synthesis of various organoarsenic compounds.
Biology: The compound has been studied for its biological activity, particularly its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound has been explored for its potential use in treating certain diseases. Its organoarsenic nature allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in processes such as polymer synthesis and the manufacture of specialty chemicals .
Mécanisme D'action
The mechanism of action of [4-(Acetamidomethyl)phenyl]arsonic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects
Propriétés
Numéro CAS |
5425-64-9 |
|---|---|
Formule moléculaire |
C9H12AsNO4 |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
[4-(acetamidomethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15) |
Clé InChI |
GZCPLGRTVSYELI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




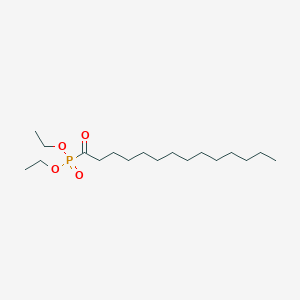
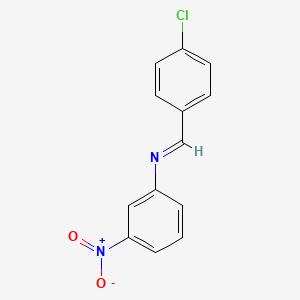

![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
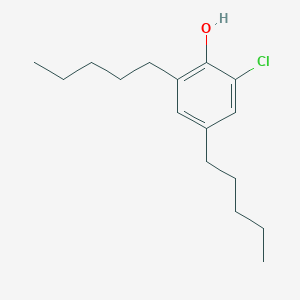
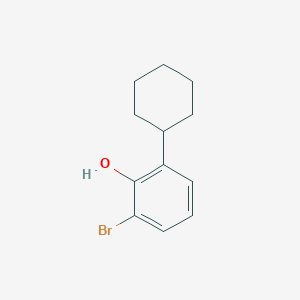
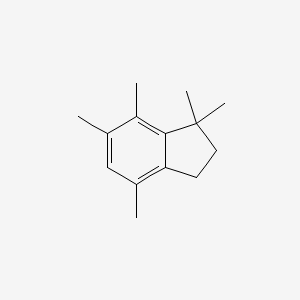
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
